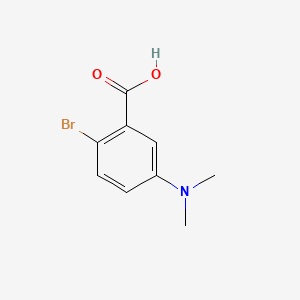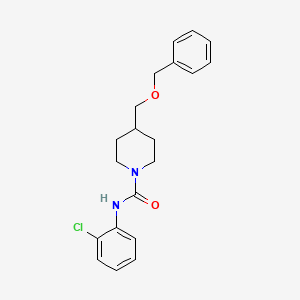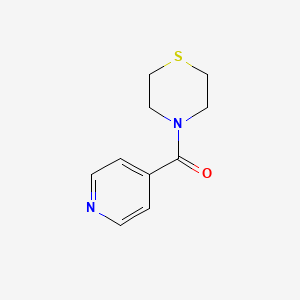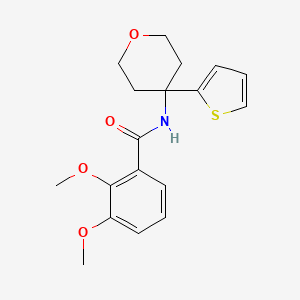
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride, also known as CBDH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CBDH belongs to the family of diamine compounds and has been studied extensively for its ability to modulate various biological processes.
Wirkmechanismus
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride exerts its biological effects by modulating various signaling pathways in the body. It has been shown to activate the p53 pathway, which is responsible for inducing apoptosis in cancer cells. This compound also modulates the PI3K/AKT pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor angiogenesis, neuroprotection, and modulation of the immune response. This compound has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride has several advantages for lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize, and its solubility can be limited in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride, including further investigation of its potential therapeutic applications in cancer, neurology, and immunology. Additionally, the development of more efficient synthesis methods and the optimization of this compound's pharmacological properties may lead to the development of new drugs with improved efficacy and safety profiles.
Synthesemethoden
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride can be synthesized using various methods, including the reaction of 3-chlorobenzylamine with cyclohexane-1,4-diamine in the presence of hydrochloric acid. The resulting product is purified using recrystallization techniques to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. In neurology, this compound has been studied for its potential neuroprotective effects and ability to prevent neurodegeneration. In immunology, this compound has been shown to modulate the immune response by regulating cytokine production and T-cell activation.
Eigenschaften
IUPAC Name |
4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHDKKZAZLFKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(5-bromo-2-methoxyphenyl)-4-oxobutanoate](/img/structure/B2546939.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B2546941.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2546942.png)

![Methyl 4-[({[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2546944.png)

![N-1,3-benzodioxol-5-yl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2546947.png)



![N-(2,5-dimethylphenyl)-2-ethyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/no-structure.png)
